
7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone
Vue d'ensemble
Description
7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as NMDA receptor antagonist and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Chemistry and Synthetic Applications :
- Nitroquinolones like 7,8-Dihydro-7-methyl-3-nitro-5(6H)-quinolone are used in chemistry for synthesizing new biologically active compounds. A study by Nishiwaki (2010) discusses how nitro groups activate the quinolone framework for chemical transformations, leading to diverse derivatives with potential biological activities (Nishiwaki, 2010).
Antibacterial Properties :
- Quinolone derivatives have significant antibacterial properties. Emami et al. (2013) synthesized N-substituted piperazinylquinolones with nitrofuran functionality, demonstrating their effectiveness against various bacteria (Emami et al., 2013).
- Al-Trawneh et al. (2014) developed 7-aryl-6-fluoro-8-nitroquinolones showing higher antibacterial activity than ciprofloxacin against certain bacterial strains (Al-Trawneh et al., 2014).
Antagonist Activity at Receptors :
- Carling et al. (1993) synthesized 3,4-Dihydro-2(1H)-quinolones, which act as antagonists at glycine-site NMDA and AMPA receptors. This demonstrates the potential of these compounds in targeting specific receptors in the brain (Carling et al., 1993).
Synthetic Methodologies :
- Riesgo et al. (1996) developed improved methods for preparing amino aldehydes from quinolones, which could be used in various synthetic applications, indicating the versatility of these compounds in chemical syntheses (Riesgo et al., 1996).
Transformation and Metabolism Studies :
- Parshikov and Sutherland (2012) studied the microbial transformations of antimicrobial quinolones, revealing how microorganisms metabolize these compounds, which is crucial for understanding their environmental impact and degradation (Parshikov & Sutherland, 2012).
Antioxidant Properties :
- Vogt et al. (2018) investigated the antioxidant effect of a quinolone derivative with an organoselenium group, highlighting the potential of quinolone compounds as antioxidants (Vogt et al., 2018).
Propriétés
IUPAC Name |
7-methyl-3-nitro-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-2-9-8(10(13)3-6)4-7(5-11-9)12(14)15/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINMDSXSMNZPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2649222.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)propan-1-one](/img/structure/B2649223.png)
![N-(3-(1H-imidazol-1-yl)propyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2649225.png)
![1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2649226.png)
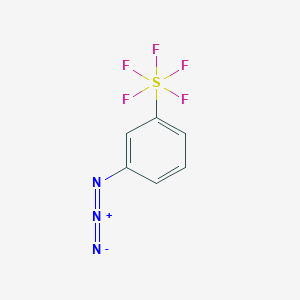
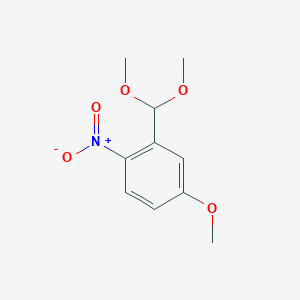
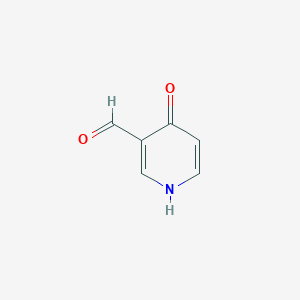
![2-(4-{[4-(3-Methylphenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine](/img/structure/B2649230.png)
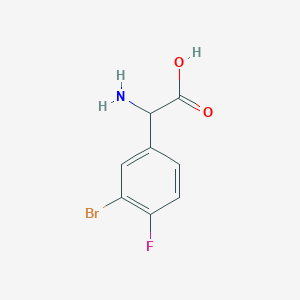

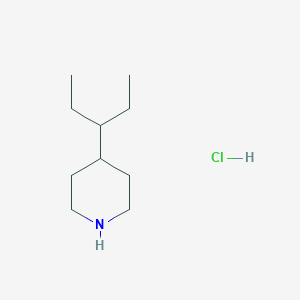
![Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2649240.png)

![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2649245.png)